molecular formula C10H15NO3 B1390019 2-Methoxy-4-(2-methoxyethoxy)aniline CAS No. 736133-48-5

2-Methoxy-4-(2-methoxyethoxy)aniline

Cat. No.: B1390019
CAS No.: 736133-48-5
M. Wt: 197.23 g/mol
InChI Key: OTYJIWKKYJFGMJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-Methoxy-4-(2-methoxyethoxy)aniline involves the esterification of ethylene aniline, followed by the application of ethylene glycol and chloroformate on ethylene aniline to form 4-(2-methoxyethoxy) benzoate. This ester is then converted to this compound by heating and adding a base catalyst . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Methoxy-4-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methoxy-4-(2-methoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical syntheses. detailed studies on its exact molecular targets and pathways are limited.

Comparison with Similar Compounds

2-Methoxy-4-(2-methoxyethoxy)aniline can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-methoxy-4-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYJIWKKYJFGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666863
Record name 2-Methoxy-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736133-48-5
Record name 2-Methoxy-4-(2-methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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